molecular formula C13H19N5 B4521957 N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4521957
M. Wt: 245.32 g/mol
InChI Key: WITOIUOAIADTGD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclooctyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-2-4-6-11(7-5-3-1)15-12-8-9-13-16-14-10-18(13)17-12/h8-11H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITOIUOAIADTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to achieve the desired product .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can disrupt various biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine include:

Compound Name Substituents Molecular Weight Key Properties/Activities Source
N-butyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine N6-butyl 191.23 g/mol logP: 1.435; moderate hydrophobicity, limited steric bulk
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine N6-cyclohexyl, C3-CF3-phenyl 377.37 g/mol Enhanced lipophilicity; potential BRD4 inhibition inferred from similar scaffolds
N-cyclopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine N6-cyclopropyl, C3-CF3-phenyl 319.29 g/mol High binding affinity due to aromatic and electron-withdrawing groups
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine N6-indole-ethyl, C3-CF3 342.1 g/mol BRD4 bromodomain inhibition (IC50 ~0.1–1 µM)
6-Methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine N8-morpholino-ethyl, C6-methyl N/A Improved solubility via polar morpholine group; antiproliferative activity

Structure-Activity Relationship (SAR) Insights

  • N-Substituent Effects :
    • Cyclooctyl vs. Cyclohexyl/Cyclopropyl : The larger cyclooctyl group may enhance target binding through hydrophobic interactions but reduce aqueous solubility compared to smaller cycloalkyl groups .
    • Linear Alkyl Chains (e.g., Butyl) : Lower steric hindrance but reduced binding affinity compared to cyclic amines .
  • C3-Substituents :
    • Trifluoromethylphenyl groups (e.g., in ) improve binding to bromodomains via hydrophobic and π-π interactions .
    • Methyl or ethyl groups (e.g., ) balance hydrophobicity and metabolic stability.
  • Hybrid Scaffolds : Derivatives with indole or piperazine moieties () demonstrate dual functionality, targeting both bromodomains and kinase hinge regions .

Biological Activity

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a triazole ring fused with a pyridazine moiety, which contributes to its unique biological properties. Its molecular formula is C13H19NC_{13}H_{19}N with a molecular weight of approximately 245 g/mol. The structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The mechanisms of action are believed to involve interactions with specific enzymes or receptors that modulate critical biological pathways.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal activities. For instance:

  • It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
  • The compound also exhibits antifungal activity against Candida albicans, making it a candidate for further investigation in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. Specific molecular targets have not been fully elucidated but are under investigation.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It might interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds within the triazole and pyridazine families:

Compound NameStructureKey Features
1-(3-(cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-(4-fluorobenzyl)benzamideStructureContains a cyclopropyl group; studied for anti-inflammatory properties.
3-(2-chloro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl benzamideStructureFeatures a chloro substituent; potential anticancer activity.
5-fluoro-N-(3-(2-hydroxypropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-benzamideStructureFluorinated derivative; investigated for neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid .
  • Antifungal Activity : In another investigation focused on antifungal properties, the compound outperformed traditional antifungal agents against C. albicans .
  • Cancer Cell Studies : Preliminary results indicated that treatment with this compound led to reduced viability in several cancer cell lines through apoptosis induction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
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N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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